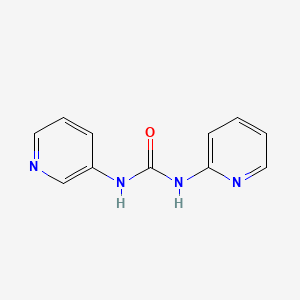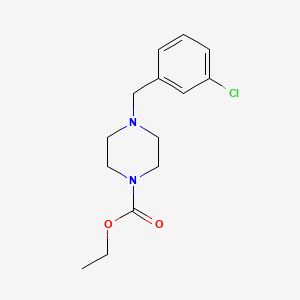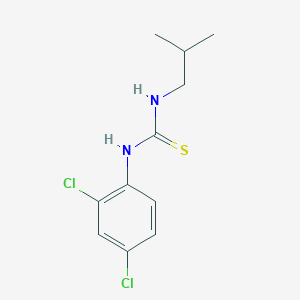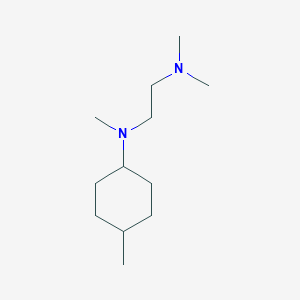
N-2-pyridinyl-N'-3-pyridinylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-2-pyridinyl-N'-3-pyridinylurea, also known as PP242, is a small molecule inhibitor that targets the mammalian target of rapamycin (mTOR) signaling pathway. The mTOR pathway is a key regulator of cellular growth and metabolism, and dysregulation of this pathway has been implicated in various diseases, including cancer, metabolic disorders, and neurological disorders. PP242 has shown promise as a potential therapeutic agent for these diseases, and its synthesis, mechanism of action, and biochemical and physiological effects have been extensively studied.
作用机制
N-2-pyridinyl-N'-3-pyridinylurea targets the mTOR signaling pathway by binding to the ATP-binding site of mTOR kinase. This binding inhibits the activity of mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), which are key regulators of cellular growth and metabolism. Inhibition of mTORC1 and mTORC2 by N-2-pyridinyl-N'-3-pyridinylurea leads to inhibition of protein synthesis, cell cycle progression, and cell survival, and induction of apoptosis.
Biochemical and Physiological Effects
N-2-pyridinyl-N'-3-pyridinylurea has been shown to have various biochemical and physiological effects in different disease models. In cancer, N-2-pyridinyl-N'-3-pyridinylurea has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis. N-2-pyridinyl-N'-3-pyridinylurea has also been shown to inhibit angiogenesis and metastasis in cancer models.
In metabolic disorders, N-2-pyridinyl-N'-3-pyridinylurea has been shown to improve glucose tolerance and insulin sensitivity by increasing glucose uptake and glycogen synthesis in skeletal muscle and liver. N-2-pyridinyl-N'-3-pyridinylurea has also been shown to reduce lipogenesis and increase lipolysis in adipose tissue, leading to reduced adiposity.
In neurological disorders, N-2-pyridinyl-N'-3-pyridinylurea has been shown to reduce neuroinflammation and oxidative stress, and improve synaptic plasticity and cognitive function.
实验室实验的优点和局限性
N-2-pyridinyl-N'-3-pyridinylurea has several advantages as a tool compound for studying the mTOR pathway. It is a potent and selective inhibitor of mTOR kinase, with IC50 values in the low nanomolar range. N-2-pyridinyl-N'-3-pyridinylurea also has good pharmacokinetic properties, with high oral bioavailability and good tissue distribution.
However, N-2-pyridinyl-N'-3-pyridinylurea also has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and toxicity have not been fully evaluated. N-2-pyridinyl-N'-3-pyridinylurea also has some off-target effects, including inhibition of other kinases such as PI3K and DNA-PK.
未来方向
There are several future directions for research on N-2-pyridinyl-N'-3-pyridinylurea and the mTOR pathway. One direction is to further elucidate the role of mTOR signaling in various diseases, and to identify new therapeutic targets in this pathway. Another direction is to develop more selective and potent inhibitors of mTOR kinase, with fewer off-target effects. Finally, future research could focus on developing combination therapies using N-2-pyridinyl-N'-3-pyridinylurea and other agents to enhance the efficacy of cancer treatment or metabolic disorder management.
合成方法
N-2-pyridinyl-N'-3-pyridinylurea can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 2,6-dichloro-3-nitropyridine, which is then reacted with 3-aminopyridine to form 2,6-dichloro-3-(3-pyridinyl)pyridine. This compound is then reacted with N,N'-diisopropylcarbodiimide and N,N-diethylformamide to form N-2-pyridinyl-N'-3-pyridinylurea.
科学研究应用
N-2-pyridinyl-N'-3-pyridinylurea has been extensively studied for its potential therapeutic applications in various diseases. In cancer, N-2-pyridinyl-N'-3-pyridinylurea has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines, including breast cancer, prostate cancer, and glioblastoma. N-2-pyridinyl-N'-3-pyridinylurea has also been shown to enhance the efficacy of chemotherapy and radiation therapy in these cancers.
In metabolic disorders, N-2-pyridinyl-N'-3-pyridinylurea has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and type 2 diabetes. N-2-pyridinyl-N'-3-pyridinylurea has also been shown to reduce liver fat accumulation and improve liver function in these models.
In neurological disorders, N-2-pyridinyl-N'-3-pyridinylurea has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and traumatic brain injury.
属性
IUPAC Name |
1-pyridin-2-yl-3-pyridin-3-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c16-11(14-9-4-3-6-12-8-9)15-10-5-1-2-7-13-10/h1-8H,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJGLRLNQAOGLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354825 |
Source


|
| Record name | 1-pyridin-2-yl-3-pyridin-3-ylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75322-51-9 |
Source


|
| Record name | 1-pyridin-2-yl-3-pyridin-3-ylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-allyl-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5820023.png)
![methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5820025.png)

![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-nitrophenyl)ethanone](/img/structure/B5820039.png)


![5-[(2-methoxyphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5820067.png)


![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)acetamide](/img/structure/B5820096.png)

![3,4-dimethoxy-N'-{[(2-methoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5820122.png)
![N'-[2-(2,4-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5820123.png)